tert-butyl 4-(fluorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-(fluorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(fluorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the production process. These reactors allow for better control of reaction conditions and can handle the exothermic nature of some of the reactions involved .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(fluorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(fluorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including the production of high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(fluorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The indole core can interact with various proteins, influencing their function and activity .
Comparison with Similar Compounds
- tert-Butyl 4-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
- tert-Butyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
- tert-Butyl 4-(bromosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
Comparison: Compared to its analogs, tert-butyl 4-(fluorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate exhibits unique reactivity due to the presence of the fluorosulfonyl group. This group can enhance the compound’s stability and influence its biological activity. The fluorine atom can form strong hydrogen bonds and interact with biological targets more effectively than other halogens .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for synthetic chemists, while its potential biological activities offer promising avenues for drug development and other applications.
Properties
IUPAC Name |
tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJFTJGDAFLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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